An In-Depth Technical Guide to N-Succinimidyl Acrylate: Properties, Reactivity, and Applications
An In-Depth Technical Guide to N-Succinimidyl Acrylate: Properties, Reactivity, and Applications
Abstract
N-Succinimidyl Acrylate (NSA) is a heterobifunctional chemical compound that has emerged as a critical tool for researchers, particularly in the fields of bioconjugation, polymer chemistry, and materials science. Its unique molecular architecture, featuring both a highly reactive N-hydroxysuccinimide (NHS) ester and a polymerizable acrylate group, allows for a two-pronged approach to molecular construction. The NHS ester provides a powerful handle for the covalent modification of primary amines found in proteins and peptides, while the acrylate moiety serves as a versatile monomer for the synthesis of functional polymers and hydrogels. This guide provides an in-depth exploration of the core chemical properties of NSA, a detailed analysis of its reaction mechanisms, field-proven experimental protocols for its use, and a discussion of its key applications in drug development and scientific research.
Core Physicochemical Properties of N-Succinimidyl Acrylate
N-Succinimidyl Acrylate, also known as N-Acryloyloxysuccinimide, is a white to light yellow crystalline solid at room temperature.[1][2] Understanding its fundamental properties is crucial for its effective handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enoate | [3] |
| Synonyms | N-Acryloyloxysuccinimide, Acrylic Acid N-Succinimidyl Ester | [1][2][4] |
| CAS Number | 38862-24-7 | [3][5][6] |
| Molecular Formula | C₇H₇NO₄ | [1][5][6] |
| Molecular Weight | 169.13 g/mol | [5][7][8] |
| Appearance | White to Light yellow powder to crystal | [1][2] |
| Melting Point | 68.0 to 72.0 °C | [2][4] |
| Purity | >98.0% (GC) | [1][2] |
| Solubility | Soluble in Toluene, DMF, DMSO | [3][9] |
Synthesis and Purification
The synthesis of NSA is typically achieved through the esterification of N-hydroxysuccinimide with an activated form of acrylic acid. While several methods exist, a common laboratory-scale approach involves the reaction of acrylamide with succinic anhydride, followed by a dehydration and ring-closing step.
Synthetic Pathway Overview
A prevalent synthetic route involves a two-step process:
-
Acylation: Acrylamide reacts with succinic anhydride in a suitable solvent mixture (e.g., toluene and DMF) to form an intermediate amic acid.[10]
-
Dehydrative Cyclization: The intermediate is then subjected to a dehydration and ring-closing reaction, often in the presence of a polymerization inhibitor (e.g., hydroquinone) and an acid catalyst (e.g., tosic acid or sulfuric acid), to yield the final N-succinimidyl acrylate product.[10]
Caption: Synthetic pathway for N-succinimidyl acrylate.
Laboratory Synthesis Protocol
This protocol is adapted from patent literature and represents a general methodology.[10] Optimization may be required.
-
Acylation: In a reaction flask equipped with a stirrer and thermometer, combine acrylamide (7.1g) and succinic anhydride (12g). Add toluene (40g) and dimethylformamide (DMF) (20g). Heat the mixture to 48°C and maintain the reaction for 5 hours with stirring.
-
Dehydration & Cyclization: To the reaction mixture, add a polymerization inhibitor such as hydroquinone (0.1g) and an acid catalyst like p-toluenesulfonic acid (0.5g). Increase the temperature to 60°C and allow the reaction to proceed for 2 hours.
-
Isolation: Following the reaction, remove the solvents via distillation under reduced pressure (e.g., at 55°C) to obtain the crude product.
-
Purification: The crude N-succinimidyl acrylate can be purified by recrystallization from deionized water to yield the final product with high purity.[10]
Core Reactivity: A Tale of Two Functional Groups
The utility of NSA is derived from its dual reactivity. The NHS ester is an amine-reactive electrophile, while the acrylate is a Michael acceptor and a polymerizable vinyl group. The key to leveraging NSA effectively is to understand and control the kinetics of these functionalities, particularly the competition between the desired aminolysis and the undesired hydrolysis of the NHS ester.
The Amine-Reactive NHS Ester: Mechanism of Aminolysis
The N-hydroxysuccinimide ester is a highly efficient acylating agent for primary amines (-NH₂).[11] This reactivity is central to its use in bioconjugation, targeting the N-terminal α-amine of polypeptides and the ε-amino group of lysine residues.[9]
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated, nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable, covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[12]
Caption: Mechanism of NHS ester aminolysis with a primary amine.
The Competing Reaction: NHS Ester Hydrolysis
In aqueous environments, the NHS ester is susceptible to hydrolysis, a competing reaction where a water molecule acts as the nucleophile instead of an amine.[13] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid (acrylic acid) and the NHS byproduct, thereby inactivating the molecule for conjugation.
The rate of hydrolysis is highly dependent on pH. As the pH increases, the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), also increases, which significantly accelerates the rate of ester cleavage.[7][12] This creates a critical experimental trade-off: higher pH values increase the concentration of deprotonated, reactive amines (favoring aminolysis) but also drastically increase the rate of hydrolytic inactivation of the reagent.[12]
| pH | Temperature | Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4-5 hours | [7] |
| 8.6 | 4°C | 10 minutes | [7] |
This data underscores the importance of careful pH control and prompt use of dissolved NHS ester reagents to maximize conjugation efficiency. For most applications, a pH range of 7.2 to 8.5 provides the optimal balance between amine reactivity and ester stability.[2][5]
The Polymerizable Acrylate Group
The vinyl group of the acrylate moiety allows NSA to act as a monomer in polymerization reactions. It readily participates in free-radical polymerization, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT).[14] This enables the synthesis of "active" polymers, where the polymer backbone is decorated with reactive NHS ester side chains. These active polymers can then be used as scaffolds for the subsequent attachment of amine-containing molecules.
Key Applications & Experimental Protocols
Bioconjugation of Proteins and Peptides
NSA is extensively used to covalently attach a polymerizable group to proteins, peptides, or other biomolecules. This is a foundational step in creating protein-polymer conjugates or for immobilizing proteins within a hydrogel matrix.
Causality Behind Experimental Choices:
-
Buffer System: Amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate, are mandatory to prevent the buffer from competing with the target protein for reaction with the NHS ester.[9] A pH of 8.0-8.5 is often chosen to ensure a sufficient concentration of deprotonated lysine amines while managing the rate of hydrolysis.[15]
-
Reagent Preparation: NSA is not stable in aqueous solutions for long periods. Therefore, it should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the protein solution.[5][9]
-
Molar Excess: A molar excess of NSA (typically 5- to 20-fold) is used to drive the reaction towards the desired product, compensating for the competing hydrolysis reaction and ensuring a reasonable degree of labeling.[5]
-
Purification: Post-reaction, it is crucial to remove unreacted NSA and the NHS byproduct. Size-exclusion chromatography (e.g., a desalting column) is the most common and effective method.[4][9]
Detailed Protocol: Acrylation of Bovine Serum Albumin (BSA)
-
Protein Preparation: Prepare a solution of BSA at a concentration of 10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.[5][9]
-
NSA Solution Preparation: Immediately before use, dissolve NSA in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: While gently stirring the BSA solution, add a 10-fold molar excess of the NSA stock solution. For a 10 mg/mL BSA solution (~150 µM), this corresponds to adding approximately 2.5 µL of the 10 mg/mL NSA stock solution per 100 µL of protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[9] Alternatively, the reaction can be performed overnight at 4°C.[5]
-
Quenching (Optional): To terminate the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted NSA.[5]
-
Purification: Purify the resulting acrylated BSA from unreacted NSA and the NHS byproduct using a G-25 desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4][5]
-
Characterization & Storage: Determine the protein concentration (e.g., via Bradford or BCA assay) and assess the degree of labeling if required. Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.[15]
Caption: General workflow for protein modification using NSA.
Synthesis of Functional Polymers and Hydrogels
NSA is a valuable monomer for creating polymers with reactive side chains. These "activated" polymers serve as versatile platforms for post-polymerization modification, allowing for the attachment of various amine-containing molecules like peptides, drugs, or signaling molecules.
Causality Behind Experimental Choices:
-
Polymerization Technique: RAFT polymerization is often chosen as it is a form of living radical polymerization that allows for the synthesis of polymers with a controlled molecular weight and a low polydispersity index (PDI).
-
Initiator and RAFT Agent: The choice of initiator (e.g., AIBN) and RAFT agent is crucial for controlling the polymerization kinetics and the final polymer architecture.
-
Degassing: Oxygen is a radical scavenger and will inhibit free-radical polymerization. Therefore, it is essential to thoroughly de-gas the reaction mixture, typically through several freeze-pump-thaw cycles.
-
Solvent: A suitable anhydrous solvent that dissolves the monomer(s), RAFT agent, and initiator is required. Dioxane is a common choice.[14]
Detailed Protocol: RAFT Copolymerization of NSA and N-acryloylmorpholine (NAM)
This protocol is a representative example based on established RAFT polymerization procedures.[14] Molar ratios and reaction times should be optimized for the desired molecular weight and composition.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine N-succinimidyl acrylate (NAS), N-acryloylmorpholine (NAM) at the desired molar ratio. Add the RAFT agent (e.g., tert-butyl dithiobenzoate) and the initiator (e.g., AIBN). Add anhydrous dioxane as the solvent.
-
Degassing: Seal the Schlenk tube with a rubber septum. Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the tube with an inert gas (e.g., argon or nitrogen). Place the Schlenk tube in a preheated oil bath (typically 60-80°C) and stir for the desired reaction time (e.g., 4-24 hours), depending on the desired conversion.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer precipitate by filtration or centrifugation. Redissolve and re-precipitate the polymer two more times to ensure the removal of unreacted monomers and initiator fragments.
-
Drying and Characterization: Dry the purified polymer under vacuum. Characterize the polymer's molecular weight and PDI (via Gel Permeation Chromatography) and composition (via ¹H NMR).
Handling, Storage, and Safety
-
Storage: NSA is sensitive to moisture and heat.[3] To prevent premature hydrolysis of the NHS ester and potential polymerization of the acrylate, it should be stored in a tightly sealed container at 4°C or -20°C, preferably under an inert atmosphere.[4][9]
-
Safety: NSA is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[3][5] It is also irritating to the skin and respiratory system.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling the solid compound and its solutions.[4] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]
Characterization
-
Identity and Purity of NSA: The identity and purity of synthesized or purchased NSA can be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the molecular structure. Key ¹H NMR signals would include the vinyl protons of the acrylate group and the methylene protons of the succinimide ring.[3]
-
IR Spectroscopy: FTIR spectroscopy will show characteristic peaks for the C=O stretching of the ester and imide groups, as well as the C=C stretching of the acrylate.[3]
-
-
Characterization of Conjugates:
-
Degree of Labeling (DOL): For protein-dye conjugates made with an NSA-activated dye, the DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the λ_max of the dye.[16] For non-chromophoric labels, mass spectrometry can be used to determine the mass shift and thus the number of attached molecules.[5]
-
Conclusion
N-Succinimidyl Acrylate stands as a powerful and versatile building block in chemical biology and materials science. Its dual functionality enables a broad range of applications, from the creation of sophisticated protein-polymer conjugates for therapeutic delivery to the synthesis of functionalized hydrogels for tissue engineering and biosensing. A thorough understanding of its chemical properties, particularly the kinetics of aminolysis versus hydrolysis, is paramount for harnessing its full potential. By following well-designed, field-proven protocols, researchers can effectively employ NSA to advance their work in drug development and fundamental scientific discovery.
References
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
- Lau, J. Y., & Hansen, J. C. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181508, N-succinimidyl acrylate. PubChem. Retrieved from [Link]
- Schloegl, G., & Schloegl, R. (1998). U.S. Patent No. 5,734,064. U.S.
- Save, M., Manguian, M., Chassenieux, C., & Charleux, B. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer, 45(23), 7821-7830.
-
Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. Retrieved from [Link]
- Vance, S. A., et al. (2014).
- CN103086941A - N-acryloyl succinimide and synthetic method thereof. (2013). Google Patents.
-
RAFT Based Synthesis of In-house Polymers. (2024). protocols.io. Retrieved from [Link]
- Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586.
- Cline, G. W., & Hanna, S. B. (1987). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society, 109(10), 3087-3091.
- Jørgensen, C. S., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 33-40.
- Ulianas, A., et al. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres.
-
QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. (n.d.). Retrieved from [Link]
- Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1851-1870.
Sources
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-succinimidyl acrylate | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. CN103086941A - N-acryloyl succinimide and synthetic method thereof - Google Patents [patents.google.com]
- 11. pstc.org [pstc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. documents.thermofisher.com [documents.thermofisher.com]
